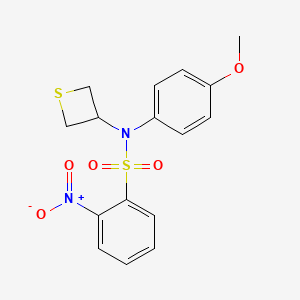![molecular formula C14H8ClN3 B4397474 9-chlorobenzimidazo[2,1-a]phthalazine](/img/structure/B4397474.png)
9-chlorobenzimidazo[2,1-a]phthalazine
Vue d'ensemble
Description
9-chlorobenzimidazo[2,1-a]phthalazine is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound belongs to the class of benzimidazole derivatives and has shown promising results in various fields of research, including cancer therapy, drug discovery, and neuropharmacology.
Mécanisme D'action
The mechanism of action of 9-chlorobenzimidazo[2,1-a]phthalazine involves the inhibition of various molecular targets, including tubulin, GABA-A receptors, and amyloid-beta peptide. The compound binds to the active site of these targets and disrupts their normal function, leading to various biochemical and physiological effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound depend on the molecular target it interacts with. In cancer cells, the compound induces cell cycle arrest and apoptosis by inhibiting tubulin polymerization. In neurons, the compound modulates the activity of GABA-A receptors, leading to anxiolytic and sedative effects. In Alzheimer's disease, the compound inhibits the aggregation of amyloid-beta peptide, reducing oxidative stress and neuroinflammation.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 9-chlorobenzimidazo[2,1-a]phthalazine in lab experiments include its high potency, selectivity, and versatility as a molecular scaffold for drug discovery. The compound can be easily synthesized in the lab and has shown promising results in various preclinical studies.
The limitations of using this compound in lab experiments include its poor solubility in aqueous solutions, which limits its bioavailability and pharmacokinetic properties. The compound also exhibits cytotoxicity at high concentrations, which may affect the interpretation of experimental results.
Orientations Futures
The future directions of research on 9-chlorobenzimidazo[2,1-a]phthalazine include the development of novel derivatives with improved pharmacokinetic properties and reduced toxicity. The compound can also be further explored as a molecular scaffold for drug discovery targeting various diseases, such as cancer, neurodegenerative diseases, and psychiatric disorders. The mechanism of action of the compound can be further elucidated using advanced molecular modeling and structural biology techniques.
Applications De Recherche Scientifique
9-chlorobenzimidazo[2,1-a]phthalazine has shown potential applications in various fields of scientific research. In cancer therapy, this compound has been reported to exhibit anticancer activity against a wide range of cancer cell lines, including breast cancer, lung cancer, and leukemia. The mechanism of action involves the inhibition of tubulin polymerization, which leads to cell cycle arrest and apoptosis.
In drug discovery, this compound has been used as a scaffold for the development of novel drugs targeting various diseases, such as Alzheimer's disease, Parkinson's disease, and epilepsy. The compound has been reported to exhibit neuroprotective activity by inhibiting the aggregation of amyloid-beta peptide and reducing oxidative stress.
In neuropharmacology, this compound has been shown to modulate the activity of GABA-A receptors, which are involved in the regulation of neurotransmitter release and synaptic transmission. The compound has been reported to exhibit anxiolytic and sedative effects in animal models.
Propriétés
IUPAC Name |
9-chlorobenzimidazolo[2,1-a]phthalazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8ClN3/c15-10-5-6-12-13(7-10)18-14(17-12)11-4-2-1-3-9(11)8-16-18/h1-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSXYBFOEHRWGRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=NN3C2=NC4=C3C=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-(2-chloro-4-{[(4-methoxyphenyl)amino]methyl}phenoxy)acetamide](/img/structure/B4397399.png)


![7-benzyl-1,3-dimethyl-8-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B4397422.png)
![2-methyl-5-({[2-(phenylthio)phenyl]amino}sulfonyl)benzamide](/img/structure/B4397429.png)
acetyl]amino}benzoate](/img/structure/B4397434.png)
![N-(tert-butyl)-2-(4-oxo-1-phenyl-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)acetamide](/img/structure/B4397436.png)
![N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-phenylpropanamide](/img/structure/B4397440.png)
![N-[(2-hydroxy-3-quinolinyl)methyl]-4-methoxy-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B4397454.png)


![1-({5-[4-(methylsulfonyl)phenyl]-2H-tetrazol-2-yl}acetyl)-1,2,3,4-tetrahydroquinoline](/img/structure/B4397483.png)
![N-[4-(acetylamino)phenyl]-3-methyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B4397496.png)